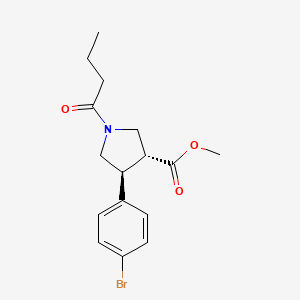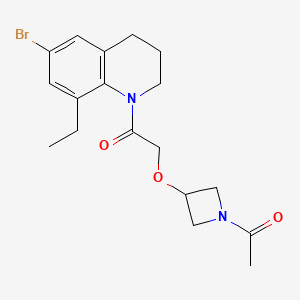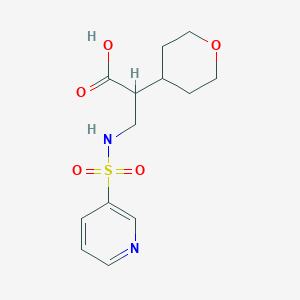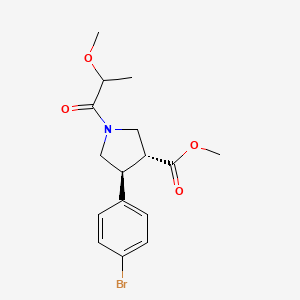
methyl (3R,4S)-4-(4-bromophenyl)-1-butanoylpyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R,4S)-4-(4-bromophenyl)-1-butanoylpyrrolidine-3-carboxylate is a complex organic compound that features prominently in the study of synthetic organic chemistry. This compound is characterized by its unique stereochemistry and the presence of a bromophenyl group, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: The initial step involves the formation of the pyrrolidine ring. This can be achieved through a cyclization reaction involving an appropriate dicarboxylate precursor under acidic or basic conditions.
Step 2: The bromophenyl group is introduced via a halogenation reaction, typically employing bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Step 3: The butanoyl group is added through an acylation reaction, using butanoyl chloride in the presence of a base such as pyridine to neutralize the by-product hydrogen chloride.
Step 4: The esterification step involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid to yield the final ester product.
Industrial Production Methods
Industrial synthesis generally follows similar steps but utilizes large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated controls ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the butanoyl side chain, forming corresponding ketones or carboxylic acids.
Reduction: Reduction can target the ester group, converting it into a primary alcohol under the influence of reagents such as lithium aluminum hydride (LAH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄).
Substitution: Sodium ethoxide (NaOEt), sodium methoxide (NaOMe).
Major Products
From Oxidation: Ketones, carboxylic acids.
From Reduction: Primary alcohols.
From Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
This compound serves as a model molecule for studying stereochemistry and asymmetric synthesis, providing insight into enantioselective reactions.
Biology
In biological research, it is used to understand the interaction of brominated compounds with biological systems, exploring their potential as enzyme inhibitors or receptor ligands.
Medicine
The compound's derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, it finds application in the synthesis of advanced materials and fine chemicals, serving as a building block for more complex molecules.
Mécanisme D'action
The action mechanism typically involves the interaction with specific enzymes or receptors, facilitated by the bromophenyl group, which enhances binding affinity through halogen bonding. The stereochemistry of the pyrrolidine ring plays a crucial role in determining the specificity and potency of these interactions.
Comparaison Avec Des Composés Similaires
Similar compounds include:
Methyl (3R,4S)-4-phenyl-1-butanoylpyrrolidine-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Ethyl (3R,4S)-4-(4-bromophenyl)-1-butanoylpyrrolidine-3-carboxylate: The ethyl ester analog with similar chemical properties but different physical characteristics.
Methyl (3R,4S)-4-(4-chlorophenyl)-1-butanoylpyrrolidine-3-carboxylate:
In essence, the distinct presence of the bromophenyl group in methyl (3R,4S)-4-(4-bromophenyl)-1-butanoylpyrrolidine-3-carboxylate distinguishes it from similar compounds, influencing both its chemical behavior and its utility in various scientific and industrial contexts.
Propriétés
IUPAC Name |
methyl (3R,4S)-4-(4-bromophenyl)-1-butanoylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c1-3-4-15(19)18-9-13(14(10-18)16(20)21-2)11-5-7-12(17)8-6-11/h5-8,13-14H,3-4,9-10H2,1-2H3/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHHYTZVGPQGRW-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B6978186.png)
![3-[2-(dimethylamino)-2-oxoethyl]-N-[2-(2,6-dimethyloxan-4-yl)ethyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6978201.png)

![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6978207.png)
![N-[(1-ethyl-3,4-dihydroisochromen-1-yl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide](/img/structure/B6978209.png)
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]piperidine-1-carboxamide](/img/structure/B6978214.png)
![3-[2-(dimethylamino)-2-oxoethyl]-N-[(2-ethyl-1,3-oxazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6978222.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(3-methoxyspiro[3.3]heptan-1-yl)azetidine-1-carboxamide](/img/structure/B6978230.png)


![methyl (3S,4R)-4-(4-bromophenyl)-1-[2-(oxolan-2-yl)acetyl]pyrrolidine-3-carboxylate](/img/structure/B6978269.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1-methoxy-2-methylpropan-2-yl)piperazin-1-yl]ethanone](/img/structure/B6978281.png)
![[3-(2,2-Difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6978287.png)
